molecular formula C3H4N4O2 B029360 Ammelide CAS No. 645-93-2

Ammelide

Cat. No.: B029360
CAS No.: 645-93-2
M. Wt: 128.09 g/mol
InChI Key: YSKUZVBSHIWEFK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ammelide, also known as 6-Amino-2,4-dihydroxy-1,3,5-triazine, is a triazine and the hydrolysis product of ammeline . It primarily targets the bacterial strains such as Escherichia coli and Pseudomonas putida . These bacteria are capable of deaminating ammeline, a process in which ammeline is converted to this compound .

Mode of Action

This compound interacts with its bacterial targets through a series of deamination reactions . The deamination of ammeline to this compound is a key step in the bacterial transformation of melamine to cyanuric acid . This process involves the removal of an amino group from ammeline, resulting in the formation of this compound .

Biochemical Pathways

The biochemical pathway of this compound involves a series of deamination steps that lead to the formation of cyanuric acid . This process begins with the hydrolysis of melamine, which produces ammeline. Ammeline is then deaminated to form this compound. Subsequently, this compound can be converted into cyanuric acid by oxidizing agents or by boiling with acids or alkalis .

Pharmacokinetics

It is known that this compound is soluble in concentrated mineral acids, alkalis, and ammonia, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility properties.

Result of Action

The result of this compound’s action is the formation of cyanuric acid, a compound that can form insoluble complexes with melamine . These complexes can cause blockage of kidney tubules, leading to severe kidney disease and potentially abnormal renal failure in affected organisms .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, this compound decomposes at 170 °C with water to form carbon dioxide and ammonia . Additionally, it forms salts with both acids and bases, suggesting that its action can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

Ammelide interacts with various enzymes and proteins in biochemical reactions. One such enzyme is guanine deaminase, which is responsible for the deamination of this compound . The interaction between this compound and guanine deaminase is key to the bacterial transformation of melamine to cyanuric acid .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the metabolism of melamine. In bacteria, this compound is metabolized via three consecutive deamination reactions to generate cyanuric acid . This metabolic process influences cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to guanine deaminase in a similar orientation to guanine, facilitating the deamination process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound, as well as its long-term effects on cellular function, are observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways of melamine degradation, interacting with enzymes such as guanine deaminase . This interaction affects metabolic flux and metabolite levels .

Subcellular Localization

Current knowledge suggests that this compound may be directed to specific compartments or organelles based on its structural similarity to guanine .

Preparation Methods

Ammelide can be synthesized through several methods:

Comparison with Similar Compounds

Ammelide is similar to other triazine derivatives such as melamine, ammeline, and cyanuric acid. These compounds share a common triazine ring structure but differ in their functional groups:

This compound is unique due to its specific combination of amino and hydroxyl groups, which influence its chemical behavior and reactivity .

Properties

IUPAC Name

6-amino-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKUZVBSHIWEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214757
Record name Ammelide
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-93-2, 167613-80-1
Record name Ammelide
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Record name Ammelide
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Record name AMMELIDE
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Record name Ammelide
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Record name 6-amino-1,3,5-triazine-2,4(1H,3H)-dione
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Record name AMMELIDE
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Synthesis routes and methods

Procedure details

333 kg Of 70% strength sulfuric acid is initially introduced into an enamel kettle and 100 kg of a waste melamine which contains ammeline and ammelide and has a melamine content of about 95% is added, with stirring, the temperature rising to about 90° C. This suspension is heated to the boiling point of 132° C. and is then heated up to 160° C. in the course of one hour, whilst distilling off water. The suspension is kept at the boil under reflux, at 160° C. for 4 hours and 310 l. of water is then added, the temperature falling to 120° C. After cooling to room temperature, the cyanuric acid is centrifuged off, washed and suspended in water, using a weight ratio of 1 part of cyanuric acid to 2 parts of water, the suspension is stirred for one hour at room temperature and the cyanuric acid is centrifuged off and washed. About 96 kg. (93.9%) of a cyanuric acid with an ammelide content of less than 0.3% is obtained. The ammonium bisulfate impurity amounts to about 0.03%. Melamine and ammeline are not detectable.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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